molecular formula C7H5ClN2O B13889240 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine CAS No. 426832-47-5

2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine

Cat. No.: B13889240
CAS No.: 426832-47-5
M. Wt: 168.58 g/mol
InChI Key: WBVIVIOAWVQYNO-UHFFFAOYSA-N
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Description

2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine is an organic compound with the molecular formula C7H5ClN2O It is a derivative of pyrazine, featuring a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol displaces the chlorine atom on the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules . The chlorine atom can also facilitate interactions with nucleophilic sites in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine is unique due to its combination of a pyrazine ring and a prop-2-yn-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

426832-47-5

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-6-prop-2-ynoxypyrazine

InChI

InChI=1S/C7H5ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h1,4-5H,3H2

InChI Key

WBVIVIOAWVQYNO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CN=CC(=N1)Cl

Origin of Product

United States

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